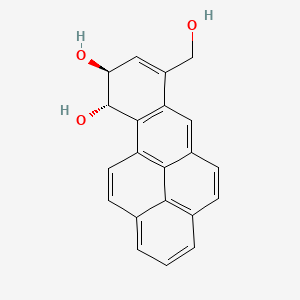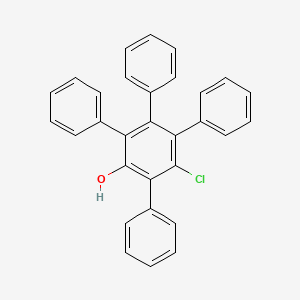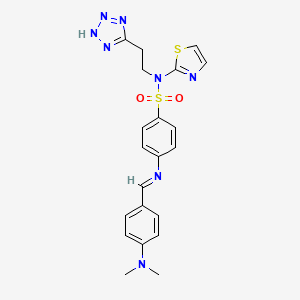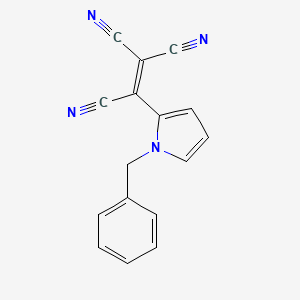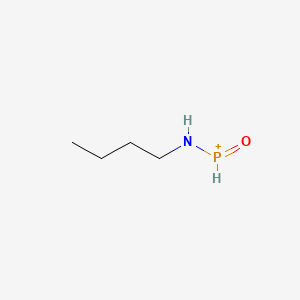
Butylaminophosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylaminophosphine oxide is an organophosphorus compound with the molecular formula C₄H₁₀NOP. It is a member of the aminophosphine oxides family, which are known for their diverse applications in coordination chemistry, catalysis, and material science . The compound features a phosphorus atom bonded to an amino group and an oxide group, making it a versatile ligand in various chemical reactions .
Preparation Methods
The synthesis of butylaminophosphine oxide typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of butylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen . The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the oxidation process . Industrial production methods may involve large-scale oxidation processes with continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Butylaminophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butylaminophosphine oxide has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which butylaminophosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination can activate the metal for various catalytic reactions, including hydrogenation, oxidation, and polymerization . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Comparison with Similar Compounds
Butylaminophosphine oxide is unique among aminophosphine oxides due to its specific substituents and chemical properties. Similar compounds include:
- Methylaminophosphine oxide
- Ethylaminophosphine oxide
- Propylaminophosphine oxide
These compounds share the basic aminophosphine oxide structure but differ in the alkyl groups attached to the phosphorus atom. The differences in alkyl groups can lead to variations in reactivity, stability, and applications .
Properties
CAS No. |
76025-03-1 |
|---|---|
Molecular Formula |
C4H11NOP+ |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
butylamino(oxo)phosphanium |
InChI |
InChI=1S/C4H10NOP/c1-2-3-4-5-7-6/h2-4H2,1H3,(H,5,6)/p+1 |
InChI Key |
SKOOJUZTOYNSOI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCN[PH+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


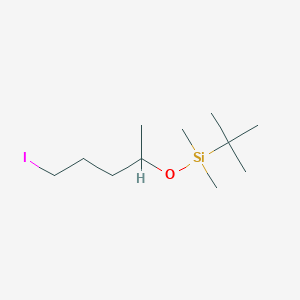
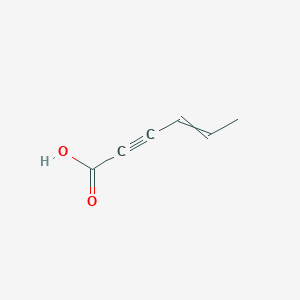

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
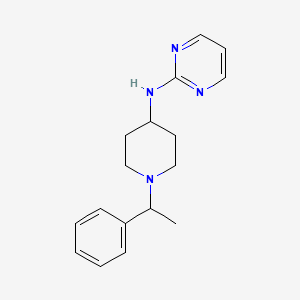
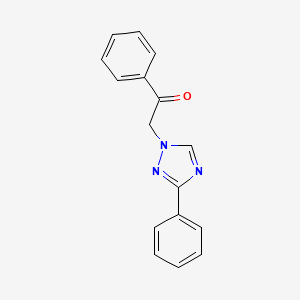
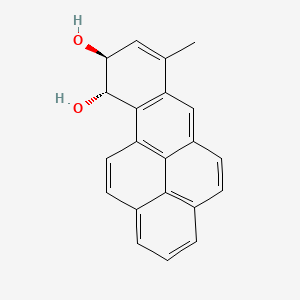
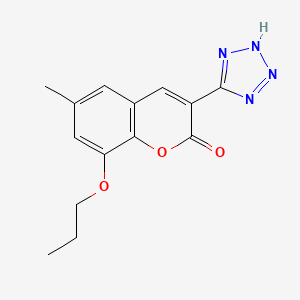
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
